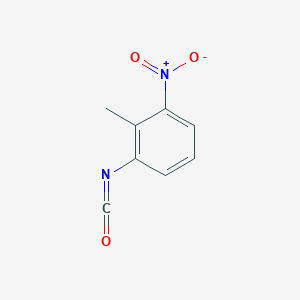

1-异氰酸基-2-甲基-3-硝基苯

描述

1-Isocyanato-2-methyl-3-nitrobenzene is an organic compound that likely has applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. Isocyanates, in general, are highly reactive molecules that can react with alcohols to form urethanes, with water to form amines and carbon dioxide, and participate in various other chemical transformations.

Synthesis Analysis

While the direct synthesis of 1-Isocyanato-2-methyl-3-nitrobenzene is not detailed, related compounds provide insights into possible synthetic pathways. For example, the phosgene-free synthesis of ureas, which can be intermediates to isocyanates, suggests a methodology that could potentially be adapted for synthesizing our compound of interest (Vavasori & Ronchin, 2012). Typically, nitrobenzene derivatives are synthesized via nitration reactions, and isocyanates from amines through carbonylation processes.

Molecular Structure Analysis

The molecular structure of isocyanates and nitrobenzene derivatives has been extensively studied. For instance, the crystal structure of related nitrobenzene compounds reveals significant details about bond lengths, angles, and molecular conformations, which are critical for understanding the chemical behavior and reactivity of these molecules (D. D. Ridder et al., 1993).

Chemical Reactions and Properties

Isocyanates are known for their high reactivity, particularly in the formation of polyurethanes, ureas, and carbamates. The specific reactions of 1-Isocyanato-2-methyl-3-nitrobenzene would depend on its unique electronic and steric environment, influenced by the nitro and methyl groups. Studies on similar compounds, such as the reactivity of nitrobenzene derivatives in reductive carbonylation to form isocyanates, provide a foundation for predicting the reactivity of our compound (S. Cenini et al., 1991).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 1-Isocyanato-2-methyl-3-nitrobenzene can be inferred from related compounds. For example, the structural analysis and physical property measurement of nitrobenzene derivatives offer insights into the likely behaviors of our compound under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various chemical groups (e.g., nucleophiles and electrophiles), and stability, are crucial for understanding how 1-Isocyanato-2-methyl-3-nitrobenzene might be used in synthesis and industry. The detailed study of isocyanates and nitro compounds, like those conducted by researchers on similar molecules, helps predict the reactivity and stability of 1-Isocyanato-2-methyl-3-nitrobenzene (A. Vavasori & L. Ronchin, 2012).

科学研究应用

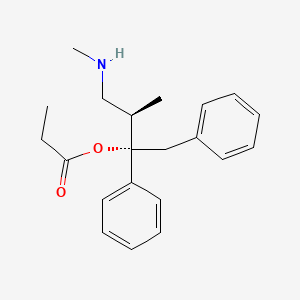

Application 1: Synthesis of 1,3-Disubstituted Ureas

- Summary of the Application: “1-Isocyanato-2-methyl-3-nitrobenzene” is used in the synthesis of 1,3-disubstituted ureas. These ureas are promising inhibitors of the human soluble epoxide hydrolase (hsEH), an enzyme involved in the metabolism of epoxy fatty acids .

- Methods of Application or Experimental Procedures: A one-stage method is used for the preparation of 1-[isocyanato(phenyl)methyl]adamantane and 1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane. The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .

- Results or Outcomes: The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas with 25–85% yield. 1-[Isocyanato(phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino-(cyclohexyloxy)benzoic acid to obtain another series of ureas with a yield of 29–74% .

Application 2: Electrophilic Aromatic Substitution

- Summary of the Application: “1-Isocyanato-2-methyl-3-nitrobenzene” can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .

- Methods of Application or Experimental Procedures: The electrophilic aromatic substitution reaction involves two steps . In the first step, the electrons in the pi bond attack the electrophile, forming a sigma bond and creating a positively charged arenium ion . In the second step, a base attacks a hydrogen atom, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

- Results or Outcomes: The result of this reaction is a substituted benzene ring .

Application 3: Preparation of Nitro Compounds

- Summary of the Application: “1-Isocyanato-2-methyl-3-nitrobenzene” can be used in the preparation of nitro compounds . Nitro compounds are a significant class of nitrogen derivatives .

- Methods of Application or Experimental Procedures: Nitro compounds can be prepared by direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . An example is the preparation of 1-methyl-3-nitrobenzene from N-(4-methyl-phenyl)ethanamide .

- Results or Outcomes: The result of these reactions is a nitro compound .

Application 4: Bio-based Isocyanate Production

- Summary of the Application: “1-Isocyanato-2-methyl-3-nitrobenzene” can be used in the production of bio-based isocyanates . These isocyanates are key components in the production of polyurethanes (PUs), which are widely used in the plastics industry .

- Methods of Application or Experimental Procedures: The production of bio-based isocyanates involves the synthesis of isocyanate compounds directly from biomass . Various methods are applied in the synthesis of these bio-derived isocyanates .

- Results or Outcomes: The production of green PUs is a promising field, but there is still a long way to go to develop green PUs with properties and performance comparable to fossil-based ones .

Application 5: Preparation of Substituted Benzene Derivatives

- Summary of the Application: “1-Isocyanato-2-methyl-3-nitrobenzene” can be used in the preparation of substituted benzene derivatives . These derivatives are important in various fields of chemistry .

- Methods of Application or Experimental Procedures: The preparation of substituted benzene derivatives involves electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes: The result of these reactions is a substituted benzene derivative .

安全和危害

1-Isocyanato-2-methyl-3-nitrobenzene is classified as harmful . It may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1-isocyanato-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEABHDWHUBNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400451 | |

| Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-2-methyl-3-nitrobenzene | |

CAS RN |

23695-15-0 | |

| Record name | 1-isocyanato-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B1226893.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1226895.png)

![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)